2-Chloro-3,3,3-trifluoro-1-piperidino-1-propanone
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Overview
Description
2-Chloro-3,3,3-trifluoro-1-piperidino-1-propanone is a chemical compound with the molecular formula C8H11ClF3NO.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3,3,3-trifluoro-1-piperidino-1-propanone typically involves the fluorination of 1,1,1,2,3-pentachloropropane or the reaction of ethylene with tetrachloromethane, followed by oligomerization, liquid-phase chlorination, and fluorination . The reaction conditions often include the use of specific catalysts and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive intermediates and ensure safety. The production process is designed to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3,3,3-trifluoro-1-piperidino-1-propanone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols. Substitution reactions can result in a variety of products, depending on the nucleophile or electrophile used .
Scientific Research Applications
2-Chloro-3,3,3-trifluoro-1-piperidino-1-propanone has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity and interactions with biological molecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-Chloro-3,3,3-trifluoro-1-piperidino-1-propanone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Chloro-3,3,3-trifluoro-1-piperidino-1-propanone include:
2-Chloro-3,3,3-trifluoropropene: Used as a refrigerant and in the synthesis of other fluorinated compounds.
2,3,3,3-Tetrafluoropropene: Known for its use as a refrigerant with low global warming potential.
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Its combination of chlorine, fluorine, and piperidine moieties makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-chloro-3,3,3-trifluoro-1-piperidin-1-ylpropan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClF3NO/c9-6(8(10,11)12)7(14)13-4-2-1-3-5-13/h6H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQXWYSHSAXLIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C(C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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